C:Si Atomic Ratio Comparison: Enabling Single-Source SiC Stoichiometry Control
The atomic C:Si ratio of a silicon-carbon film precursor dictates the achievable film stoichiometry without additional carbon or silicon sources. 1-Butyl-1,1,2,2,2-pentamethyldisilane (C9H24Si2) has a C:Si ratio of 4.5:1, which is 80% higher than pentamethyldisilane (C5H16Si2, ratio 2.5:1) and 50% higher than hexamethyldisilane (C6H18Si2, ratio 3:1) . This elevated carbon loading enables the deposition of carbon-rich SiC films from a single precursor, eliminating the need for secondary carbon precursors common in multi-source processes. In contrast, 1-tert-butyl-1,1,2,2,2-pentamethyldisilane (CAS 892154-33-5) shares the same molecular formula (C9H24Si2) and C:Si ratio but differs in butyl architecture, while 1-ethyl-1,1,2,2,2-pentamethyldisilane (C7H20Si2) has a lower C:Si ratio of 3.5:1, providing less carbon per deposition cycle . These stoichiometric differences are fundamental to film composition and cannot be compensated by process parameter adjustment alone.
| Evidence Dimension | Carbon-to-Silicon Atomic Ratio (C:Si) |
|---|---|
| Target Compound Data | 4.5:1 (C9H24Si2, MW 188.46 g/mol) |
| Comparator Or Baseline | Pentamethyldisilane (C5H16Si2): 2.5:1; Hexamethyldisilane (C6H18Si2): 3:1; 1-Ethyl-1,1,2,2,2-pentamethyldisilane (C7H20Si2): 3.5:1; 1-tert-Butyl-1,1,2,2,2-pentamethyldisilane (C9H24Si2): 4.5:1 |
| Quantified Difference | Target provides 80% higher C:Si ratio vs pentamethyldisilane; 50% higher vs hexamethyldisilane; 29% higher vs 1-ethyl analog |
| Conditions | Calculated from molecular formula; relevant for any CVD/ALD process where precursor stoichiometry influences film composition [1] |
Why This Matters
A higher C:Si ratio in the precursor enables deposition of carbon-rich SiC films from a single source, reducing process complexity and improving film uniformity for applications in power electronics and aerospace coatings.
- [1] Husson, G., Kuchenbeiser, G., & Pallem, V. R. (2017). Organodisilane Precursors for ALD/CVD Silicon-containing Film Applications. U.S. Patent Application No. 15/515,666. Discusses organodisilane precursors with defined alkyl groups for Si-containing film deposition. View Source
